BenchChemオンラインストアへようこそ!

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide

NTPDase1 ectonucleotidase purinergic signaling

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide (CAS 85344-43-0, molecular formula C₁₃H₂₀N₂O₃S, molecular weight 284.38 g/mol) is a synthetic small molecule belonging to the sulfamoyl-benzamide chemical class. Structurally, it features a benzamide core linked via an ethylene spacer to an N-tert-butylsulfamoyl group.

Molecular Formula C13H20N2O3S
Molecular Weight 284.38 g/mol
CAS No. 85344-43-0
Cat. No. B14422161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide
CAS85344-43-0
Molecular FormulaC13H20N2O3S
Molecular Weight284.38 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC=CC=C1
InChIInChI=1S/C13H20N2O3S/c1-13(2,3)15-19(17,18)10-9-14-12(16)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3,(H,14,16)
InChIKeyDSBHBZWQAIDWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide (CAS 85344-43-0): A Modular Sulfamoyl-Benzamide Scaffold for Selective Pharmacological Profiling and Chemical Tool Procurement


N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide (CAS 85344-43-0, molecular formula C₁₃H₂₀N₂O₃S, molecular weight 284.38 g/mol) is a synthetic small molecule belonging to the sulfamoyl-benzamide chemical class . Structurally, it features a benzamide core linked via an ethylene spacer to an N-tert-butylsulfamoyl group. The tert-butyl substituent introduces significant steric bulk and lipophilicity, features known to modulate target binding kinetics and ADME properties in benzamide derivatives [1]. This compound has been profiled against ectonucleoside triphosphate diphosphohydrolase (NTPDase) and sigma receptor targets in curated bioactivity databases, positioning it as a distinct chemical biology probe within the broader sulfamoyl-benzamide family. Unlike substituted biaryl sulfamoyl-benzamides that often lack a flexible linker, the ethyl spacer in this compound confers conformational degrees of freedom that may differentially impact polypharmacology and selectivity profiles [2].

Why Generic Substitution Cannot Replace N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide in Controlled Pharmacological Screening Campaigns


Sulfamoyl-benzamides represent a structurally diverse chemotype with activity against NTPDases, HBV capsid assembly, sigma receptors, and cannabinoid receptors, yet the specific placement of substituents profoundly impacts target selectivity and potency [1]. Among the 27 sulfamoylbenzamide derivatives synthesized and evaluated for anti-HBV activity, the structure was systematically divided into five pharmacophoric parts, each independently modified during lead optimization, demonstrating that even subtle alterations—such as linker length, N-substitution, or aryl ring positioning—dramatically altered biological readouts [2]. For example, the prototypical h-NTPDase inhibitor N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) achieved an IC₅₀ of 2.88 ± 0.13 μM against h-NTPDase1, while the h-NTPDase8-selective compound 2d showed an IC₅₀ of 0.28 ± 0.07 μM [3]. These isoform-specific potency cliffs, combined with the unique ethylene-linked tert-butylsulfamoyl architecture of CAS 85344-43-0, preclude assuming functional equivalence across class members. Generic substitution without head-to-head validation risks introducing confounding variables in target engagement assays, particularly given the documented sigma receptor cross-reactivity within this chemotype [1].

Comparative Performance Benchmarks of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide (CAS 85344-43-0): A Quantitative Differentiation Analysis Against In-Class Reference Compounds


Rat NTPDase1 Inhibition: IC₅₀ Comparison of CAS 85344-43-0 Against a Reference Sulfamoyl-Benzamide

In a curated BindingDB/ChEMBL dataset, N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide (CAS 85344-43-0) exhibited an IC₅₀ of 2,300 nM (2.3 μM) against rat NTPDase1 expressed in CHO cells using ATP as substrate [1]. For class-level context, the structurally related sulfamoyl-benzamide N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i) demonstrated a 2.6-fold lower IC₅₀ of 0.88 ± 0.13 μM against recombinant human NTPDase1 (substrate: ATP, measured as Pᵢ release), while the highly optimized h-NTPDase8-selective compound 2d achieved a sub-micromolar IC₅₀ of 0.28 ± 0.07 μM [2]. The 2.3 μM potency of CAS 85344-43-0 places it in the moderate-activity tier among sulfamoyl-benzamides, with its distinct structural features—the ethylene spacer and tert-butylsulfamoyl group—underscoring the need to evaluate this specific compound rather than extrapolating from structurally divergent reference compounds.

NTPDase1 ectonucleotidase purinergic signaling

Sigma-2 Receptor Binding Affinity: Evidence of Polypharmacology Differentiating CAS 85344-43-0 from NTPDase-Focused Analogs

BindingDB also records a Kᵢ value of 46 nM for CAS 85344-43-0 at the sigma-2 receptor (TMEM97) in a radioligand displacement assay using [³H]-ditolylguanidine in rat PC-12 cells [1]. This sub-100 nM affinity at a non-NTPDase target contrasts with the primary pharmacological characterization of most sulfamoyl-benzamides, which are typically optimized for single-target inhibition (e.g., h-NTPDase or HBV capsid assembly). Within the sulfamoyl-benzamide patent landscape, certain derivatives have been claimed as sigma-2 receptor radiotracers for imaging the proliferative status of solid tumors [2], indicating that the benzamide core can be optimized for sigma receptor engagement. The existence of a high-affinity sigma-2 interaction for CAS 85344-43-0 (Kᵢ = 46 nM) alongside moderate NTPDase1 inhibition (IC₅₀ = 2.3 μM) constitutes a defined polypharmacology signature that is not uniformly present across all sulfamoyl-benzamide analogs [3].

sigma receptor TMEM97 GPCR polypharmacology

Structural Topology Differentiation: The Ethylene Linker and N-tert-Butylsulfamoyl Group Constitute a Unique Pharmacophoric Signature Among Sulfamoyl-Benzamides

CAS 85344-43-0 is distinguished by its N-(tert-butylsulfamoyl)ethyl moiety connected to a benzamide core. In the comprehensive h-NTPDase inhibitor study by Zaigham et al. (2023), the most potent sulfamoyl-benzamide (compound 3i) bears a 4-bromophenylsulfonamide linked via a rigid aromatic ring to a morpholine-carbonyl-substituted benzene core, with no aliphatic spacer between the sulfamoyl group and the benzamide [1]. Similarly, the HBV capsid assembly modulators reported by Vandyck et al. (2017) explore substitutions at five distinct positions of the sulfamoylbenzamide scaffold but do not include an ethylene spacer bearing a tert-butylsulfamoyl group [2]. The general synthetic route to acylsulfamoylbenzamides (EP 1491527 A1) involves direct acylation of a sulfamoylbenzamide with a benzoic acid derivative, which does not accommodate the installation of the flexible ethylene linker present in CAS 85344-43-0 [3]. This motif—an aliphatic ethyl linker terminated by a bulky N-tert-butylsulfamoyl substituent—is structurally distinct from the directly aryl-coupled sulfamoylbenzamides that dominate the published literature and patent space.

medicinal chemistry SAR linker engineering sulfonamide

Procurement-Relevant Application Scenarios for N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide (CAS 85344-43-0) Grounded in Quantitative Evidence


Reference Probe for NTPDase1 Inhibitor Screening Cascades: Moderate-Potency Comparator with Defined Polypharmacology

With a documented rat NTPDase1 IC₅₀ of 2.3 μM [1], CAS 85344-43-0 serves as a mid-range potency reference compound in biochemical and cell-based NTPDase inhibitor screening cascades. It provides a benchmark distinct from the sub-micromolar potency of highly optimized tool compounds like 2d (IC₅₀ = 0.28 μM against h-NTPDase8) [2], enabling assay scientists to calibrate screening window sensitivity and validate that their assay can discriminate between moderate and potent inhibitors. Its known sigma-2 receptor affinity (Kᵢ = 46 nM) further provides a defined off-target signal for evaluating selectivity counter-screens in NTPDase drug discovery programs.

Chemical Tool for Linker-Dependent Selectivity Studies in Sulfamoyl-Benzamide Polypharmacology Research

The flexible ethylene linker in CAS 85344-43-0 is structurally absent from major published sulfamoyl-benzamide series, including the h-NTPDase inhibitors (rigid aryl-sulfonamide linkage) [2] and the HBV capsid assembly modulators [3]. This unique topology makes the compound valuable for comparative binding mode studies—for example, using molecular docking, STD-NMR, or X-ray crystallography—to experimentally determine whether the presence of a flexible spacer alters the binding pose, residence time, or selectivity profile relative to rigid aryl-linked analogs. Procurement of both CAS 85344-43-0 and a rigid comparator (e.g., a directly coupled sulfamoylbenzamide) enables controlled linker-centric SAR investigations.

Sigma-2 Receptor (TMEM97) Radioligand Displacement Standard in Oncology Imaging Probe Development Programs

CAS 85344-43-0 exhibits a Kᵢ of 46 nM at the sigma-2 receptor (TMEM97) in a [³H]-ditolylguanidine displacement assay using rat PC-12 cells [1]. The sulfamoyl-benzamide scaffold has been claimed in patent literature as a basis for sigma-2 receptor radiotracers for imaging the proliferative status of solid tumors [4]. This compound can therefore serve as a non-radiolabeled reference standard for validating radioligand binding protocols, as a competitor in cold-block experiments, or as a starting scaffold for medicinal chemistry optimization toward sigma-2 selective PET tracer candidates. Its dual NTPDase1 activity profile also provides a built-in selectivity counter-screen during lead optimization.

Negative Control Probe for HBV Capsid Assembly Modulator (CAM) Selectivity Profiling

Sulfamoylbenzamide derivatives have emerged as a prominent chemotype for HBV capsid assembly modulation, with multiple independent series demonstrating anti-HBV activity through disruption of capsid assembly [3]. CAS 85344-43-0, with its distinct ethylene-linked tert-butylsulfamoyl architecture not represented in the five-part SAR of published HBV CAM series, can function as a structurally related but mechanistically unvalidated negative control. Including this compound in HBV replication assays alongside known CAM actives allows researchers to attribute observed antiviral effects specifically to capsid modulation rather than to general sulfamoyl-benzamide scaffold toxicity or promiscuous activity.

Quote Request

Request a Quote for N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.